![molecular formula C13H8ClN3O2 B2832626 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-72-8](/img/structure/B2832626.png)
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to exhibit a wide range of chemical and biological properties, making them valuable in the development of new drugs . The 2-chlorophenyl group is a common substituent in organic chemistry and is known to contribute to the biological activity of various compounds .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The specific synthesis route for “5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” would depend on the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the 2-chlorophenyl group would add an aromatic ring to the structure, potentially influencing its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles and chlorophenyl compounds can vary widely depending on the specific compound and reaction conditions. Oxadiazoles can undergo reactions such as nucleophilic substitution, reduction, and addition reactions .
Physical And Chemical Properties Analysis
Oxadiazoles are generally soluble in water and have a molecular mass of around 70.05 g/mol . The addition of a 2-chlorophenyl group could potentially alter these properties.
Aplicaciones Científicas De Investigación
Nematocidal Activity
Nematodes, such as Meloidogyne incognita, pose a significant threat to crop plants. Compound 5 exhibits moderate nematocidal activity against these plant-parasitic nematodes, making it a potential candidate for developing low-risk chemical pesticides .
Anti-Fungal Activity
Rhizoctonia solani, a fungal pathogen, causes rice sheath wilt and affects global agriculture. Compound 5 demonstrates anti-fungal activity against R. solani, suggesting its potential as an agricultural fungicide .
Antibacterial Effects on Xanthomonas
Xanthomonas bacteria cause rice bacterial leaf blight (Xoo) and rice bacterial leaf streaks (Xoc), leading to substantial crop losses. Compound 5 shows strong antibacterial effects against Xoo and Xoc, outperforming existing agents like bismerthiazol and thiodiazole copper .
Alternative Antibacterial Agents
Compound 5u and 5v, containing a trifluoromethyl pyridine moiety, exhibit excellent antibacterial activity against both Xoo and Xoc. These findings suggest that 1,2,4-oxadiazole derivatives could serve as potential templates for novel antibacterial agents .
EGFR and erbB2 Receptor Inhibition
Compound 5, specifically the 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole variant, inhibits EGFR and erbB2 receptors. This property may have implications in cancer research .
Hydromethylation Sequence
While not directly related to biological activity, compound 5 has been used in the hydromethylation sequence for the synthesis of other compounds, including δ-®-coniceine and indolizidine 209B .
Mecanismo De Acción
Target of Action
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways . For instance, some oxadiazole derivatives have been found to inhibit enzymes, disrupt protein-protein interactions, or modulate ion channels .
Biochemical Pathways
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in bacterial and fungal infections .
Pharmacokinetics
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, are known for their better hydrolytic and metabolic stability .
Result of Action
Similar compounds such as 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Action Environment
It’s worth noting that the biological activity of similar compounds such as 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLFUKPFGHKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2832543.png)
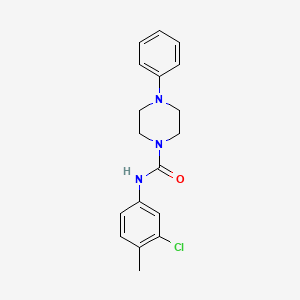
![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
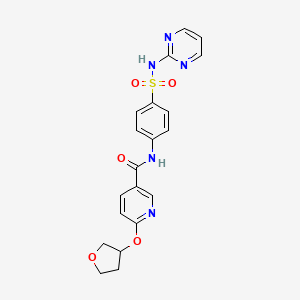

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)
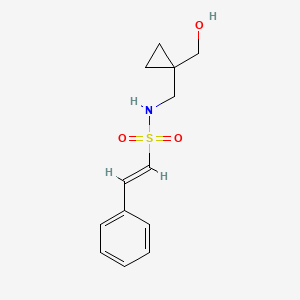
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)


![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)
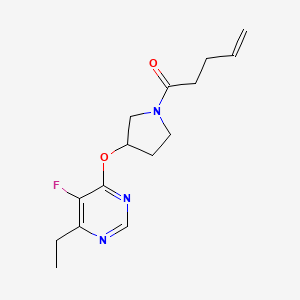
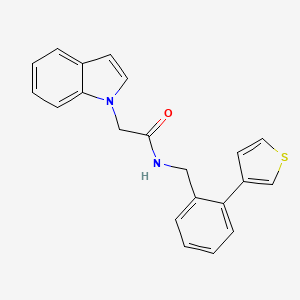
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)